N-(4-fluorophenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide
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Overview
Description
N-(4-fluorophenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide is a chemical compound with a complex structure that includes a fluorophenyl group, a pyridinylmethylene group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide typically involves the reaction of 4-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with 3-pyridinecarboxaldehyde and hydrazine hydrate under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to the formation of amines or alcohols.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-fluorophenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)benzamide: Shares the fluorophenyl group but has a different overall structure.
3-(4-fluorophenyl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide: Similar in having both fluorophenyl and pyridinylmethylene groups.
Properties
Molecular Formula |
C14H11FN4O2 |
---|---|
Molecular Weight |
286.26 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N'-[(E)-pyridin-3-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C14H11FN4O2/c15-11-3-5-12(6-4-11)18-13(20)14(21)19-17-9-10-2-1-7-16-8-10/h1-9H,(H,18,20)(H,19,21)/b17-9+ |
InChI Key |
FYEQWLOAENAJAP-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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